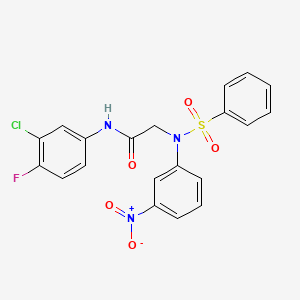![molecular formula C28H24N2O4 B3460080 N-{2-(3,4-dimethoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B3460080.png)
N-{2-(3,4-dimethoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide
Overview
Description
N-{2-(3,4-dimethoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide, commonly known as DNBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer research. DNBC belongs to the family of vinca alkaloids, which are known for their anti-cancer properties.
Mechanism of Action
DNBC exerts its anti-cancer effects by disrupting microtubule formation, which is essential for cell division. DNBC binds to tubulin, a protein that forms microtubules, and prevents the formation of new microtubules. This results in the arrest of cell division and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
DNBC has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. In addition to its anti-cancer properties, DNBC has also been shown to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
One advantage of using DNBC in lab experiments is its specificity for cancer cells. DNBC has been shown to selectively target cancer cells without affecting normal cells. However, one limitation of using DNBC is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for DNBC research. One area of interest is the development of DNBC analogs that have improved solubility and bioavailability. Another area of interest is the use of DNBC in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to understand the mechanisms underlying DNBC's anti-inflammatory and anti-angiogenic effects.
In conclusion, DNBC is a synthetic compound that has shown promising anti-cancer properties in vitro. Its specificity for cancer cells and minimal toxicity in normal cells make it a potential candidate for cancer treatment. However, further research is needed to fully understand its mechanisms of action and to develop more effective analogs.
Scientific Research Applications
DNBC has been extensively studied for its anti-cancer properties. In vitro studies have shown that DNBC inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DNBC has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-33-25-16-15-19(18-26(25)34-2)17-24(30-27(31)21-10-4-3-5-11-21)28(32)29-23-14-8-12-20-9-6-7-13-22(20)23/h3-18H,1-2H3,(H,29,32)(H,30,31)/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUADOVFSVPPMR-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC=CC3=CC=CC=C32)\NC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3460035.png)
![4-[methyl(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3460043.png)
![N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460045.png)
![N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460048.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3460064.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-benzimidazole](/img/structure/B3460069.png)
![1-(4-bromophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3460070.png)

![9-allyl-2-(4-methoxyphenyl)-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B3460078.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3460087.png)